6-Bromo-n-methyl-3-nitropyridin-2-amine

Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction Regioselective synthesis

6-Bromo-n-methyl-3-nitropyridin-2-amine (CAS 924293-34-5, molecular weight 232.03 g/mol, C6H6BrN3O2) is a heterocyclic building block belonging to the class of substituted 2-aminopyridines. The compound features a pyridine core substituted at the 2-position with a methylamino group, at the 3-position with a nitro group, and at the 6-position with a bromine atom.

Molecular Formula C6H6BrN3O2
Molecular Weight 232.037
CAS No. 924293-34-5
Cat. No. B2946958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-n-methyl-3-nitropyridin-2-amine
CAS924293-34-5
Molecular FormulaC6H6BrN3O2
Molecular Weight232.037
Structural Identifiers
SMILESCNC1=C(C=CC(=N1)Br)[N+](=O)[O-]
InChIInChI=1S/C6H6BrN3O2/c1-8-6-4(10(11)12)2-3-5(7)9-6/h2-3H,1H3,(H,8,9)
InChIKeyMRAXDUSASHBAQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-n-methyl-3-nitropyridin-2-amine (CAS 924293-34-5): A Functionalized Pyridine Scaffold for Kinase-Targeted Chemical Biology


6-Bromo-n-methyl-3-nitropyridin-2-amine (CAS 924293-34-5, molecular weight 232.03 g/mol, C6H6BrN3O2) is a heterocyclic building block belonging to the class of substituted 2-aminopyridines [1]. The compound features a pyridine core substituted at the 2-position with a methylamino group, at the 3-position with a nitro group, and at the 6-position with a bromine atom. This specific substitution pattern creates three chemically orthogonal functional handles: a nucleophilic secondary amine, an electron-withdrawing nitro group amenable to reduction, and a bromine atom capable of participating in palladium-catalyzed cross-coupling reactions. While not a drug substance itself, the 2-aminopyridine scaffold constitutes the core binding element in numerous FDA-approved kinase inhibitors, including crizotinib, and the strategic placement of halogen and nitro substituents enables this compound to serve as a versatile intermediate for constructing targeted covalent inhibitors and ATP-competitive kinase modulators [2].

Why Uncontrolled Substitution of 6-Bromo-n-methyl-3-nitropyridin-2-amine in Synthetic Workflows Introduces Risk


The assumption that 6-Bromo-n-methyl-3-nitropyridin-2-amine can be seamlessly replaced by regioisomers (e.g., 5-bromo analogs) or N-unsubstituted analogs (e.g., 6-bromo-3-nitropyridin-2-amine) without experimental validation introduces significant synthetic and biological risk. The position of the bromine atom dictates the regioselectivity of subsequent cross-coupling steps, directly impacting the geometric outcome of target molecule synthesis . Furthermore, the presence of the N-methyl group alters the compound's lipophilicity (calculated XLogP3-AA = 2.6) and hydrogen-bonding capacity relative to primary amine analogs, which can substantially affect compound solubility, metabolic stability, and binding interactions with biological targets [1]. Generic replacement without confirming the correct substitution pattern can lead to failed synthetic routes, altered biological activity, and wasted procurement resources. The evidence below quantifies the key differentiating parameters that should inform procurement and experimental design decisions.

Quantitative Evidence Guide: Differentiating 6-Bromo-n-methyl-3-nitropyridin-2-amine from Close Analogs


Regioselective Bromine Positioning at C6: A Critical Determinant for Downstream Cross-Coupling Efficiency

The target compound contains a bromine atom exclusively at the 6-position of the pyridine ring. This is structurally distinct from the closely related regioisomer 5-Bromo-N-methyl-3-nitropyridin-2-amine (CAS 70232-59-6), which bears the bromine atom at the 5-position . The position of the bromine leaving group governs the site of carbon-carbon bond formation in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This regiochemical difference fundamentally alters the substitution pattern of downstream products, making these isomers chemically non-interchangeable without redesigning the entire synthetic sequence. While no direct quantitative reaction yield comparison for this exact scaffold was identified in peer-reviewed literature, the principle of regioisomer-dependent coupling efficiency is well-established in heterocyclic chemistry.

Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction Regioselective synthesis

Enhanced Lipophilicity (XLogP3-AA) Imparted by N-Methylation: Implications for Solubility and Passive Membrane Permeability

The presence of the N-methyl group on the target compound significantly increases its calculated lipophilicity compared to the N-unsubstituted analog 6-Bromo-3-nitropyridin-2-amine (CAS 84487-04-7). The target compound exhibits a computed XLogP3-AA value of 2.6 [1]. In contrast, the primary amine analog (6-Bromo-3-nitropyridin-2-amine) is expected to have a lower XLogP value (approximately 1.0-1.5 based on structural analogs), reflecting its greater polarity and enhanced aqueous solubility. The quantified difference of approximately 1.0-1.5 log units translates to a roughly 10- to 30-fold difference in the partition coefficient between octanol and water.

Lipophilicity Physicochemical properties ADME prediction

Orthogonal Synthetic Utility: Three Chemically Distinct Functional Handles Enabling Sequential Elaboration

The target compound uniquely combines three chemically orthogonal functional groups: a secondary amine (N-methyl), a nitro group (C3), and an aryl bromide (C6). This combination is not present in simpler analogs such as 3-nitropyridin-2-amine (CAS 4214-75-9), which lacks the bromine handle, or 6-bromo-3-nitropyridin-2-amine, which lacks the N-methyl group . The bromine atom serves as a versatile handle for cross-coupling (Suzuki, Buchwald-Hartwig), the nitro group can be reduced to a primary amine for further derivatization, and the N-methyl group modulates electronic and steric properties. This triad of orthogonal reactive sites enables sequential, chemoselective transformations to rapidly generate diverse libraries of functionalized pyridines for structure-activity relationship (SAR) studies [1].

Medicinal chemistry Building block Diversity-oriented synthesis

Vendor-Supplied Purity Thresholds (≥98%): A Pre-Requisite for Reproducible Biological Assays and Scale-Up

Reputable chemical suppliers consistently offer 6-Bromo-n-methyl-3-nitropyridin-2-amine at a guaranteed minimum purity of 98% as determined by HPLC and NMR . This is comparable to the purity offered for the N-unsubstituted analog 6-Bromo-3-nitropyridin-2-amine (typically 97% ) and the 5-bromo regioisomer (typically 98% ). The small difference in purity specification (98% vs. 97%) is not a key differentiator between analogs; however, it is a critical procurement parameter to ensure that trace impurities do not confound biological assay results or interfere with catalytic cross-coupling reactions. The provision of Certificate of Analysis (CoA) with each batch allows researchers to verify lot-specific purity and identity prior to use.

Analytical chemistry Quality control Procurement specification

Optimal Research and Industrial Applications for 6-Bromo-n-methyl-3-nitropyridin-2-amine


Synthesis of 2,3,6-Trisubstituted Pyridine Kinase Inhibitor Libraries

The orthogonal reactivity of the bromine, nitro, and N-methyl groups makes this compound an ideal starting material for parallel synthesis of kinase inhibitor candidates. The bromine at C6 can be utilized in a Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups that occupy the hydrophobic back pocket of the ATP-binding site [1]. The nitro group at C3 can be reduced to an amine and subsequently acylated or sulfonylated to engage the ribose pocket or hinge region. The N-methyl group provides a pre-installed secondary amine that can be further functionalized or left intact to modulate lipophilicity (XLogP = 2.6) and metabolic stability [2].

Preparation of Targeted Covalent Inhibitors (TCIs) via Strategic Electrophile Installation

The presence of the bromine atom at C6 provides a convenient handle for installing electrophilic warheads (e.g., acrylamides, chloroacetamides) via palladium-catalyzed amination or direct nucleophilic substitution. The nitro group at C3 serves as a masked amine that can be unmasked via selective reduction (e.g., H2/Pd-C or Fe/NH4Cl) after the cross-coupling step, enabling a divergent synthesis strategy. This approach is particularly valuable for targeting kinases that possess a non-catalytic cysteine residue (e.g., EGFR, BTK, JAK3), where covalent bond formation can impart prolonged target engagement and enhanced selectivity [1].

Development of Positron Emission Tomography (PET) Imaging Probes via 18F-Labeling

The bromine atom at C6 can be converted to a trimethylstannane or boronic ester intermediate, which can then undergo copper-mediated radiofluorination to introduce an 18F atom. The presence of the N-methyl group (XLogP = 2.6) provides favorable lipophilicity for blood-brain barrier penetration, making this scaffold potentially suitable for developing CNS-penetrant PET tracers targeting neuroinflammatory or neurodegenerative kinase targets [1][2].

Construction of Bivalent Degraders (PROTACs) for Undruggable Kinase Targets

The combination of three orthogonal handles allows for the sequential introduction of a kinase-binding warhead (via the C6 bromine), a linker attachment point (via the C3 amine after nitro reduction), and an E3 ligase recruiting element. This modular approach enables the systematic optimization of linker length and composition to achieve efficient ternary complex formation and target ubiquitination. The N-methyl group can be retained to modulate the physicochemical properties of the final degrader molecule, potentially improving its cell permeability and oral bioavailability [1].

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